molecular formula C7H5Br2ClO2S B13236170 (3,4-Dibromophenyl)methanesulfonyl chloride

(3,4-Dibromophenyl)methanesulfonyl chloride

Cat. No.: B13236170
M. Wt: 348.44 g/mol
InChI Key: OWOZHSDSXMCNMU-UHFFFAOYSA-N
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Description

(3,4-Dibromophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . This compound is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to a methanesulfonyl chloride group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromophenyl)methanesulfonyl chloride typically involves the sulfonylation of 3,4-dibromotoluene. The process begins with the bromination of toluene to obtain 3,4-dibromotoluene. This intermediate is then reacted with chlorosulfonic acid under controlled conditions to yield this compound. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions include sulfonamides, sulfonic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,4-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)methanesulfonyl chloride
  • (2,4-Dibromophenyl)methanesulfonyl chloride
  • (3,5-Dibromophenyl)methanesulfonyl chloride

Uniqueness

(3,4-Dibromophenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C7H5Br2ClO2S

Molecular Weight

348.44 g/mol

IUPAC Name

(3,4-dibromophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2

InChI Key

OWOZHSDSXMCNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)Br

Origin of Product

United States

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